
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(N-methylmethylsulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(N-methylmethylsulfonamido)acetamide is a useful research compound. Its molecular formula is C12H16N6O4S and its molecular weight is 340.36. The purity is usually 95%.
BenchChem offers high-quality N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(N-methylmethylsulfonamido)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(N-methylmethylsulfonamido)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibition
A study investigated the inhibition of human carbonic anhydrase isoforms by a series of sulfonamides, related to a compound structurally similar to N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(N-methylmethylsulfonamido)acetamide. These sulfonamides showed low nanomolar inhibition values against the enzymes, suggesting their potential as drug candidates for pathologies like cancer, obesity, epilepsy, and glaucoma (Carta et al., 2017).
Antimalarial and Antiviral Applications
N-(phenylsulfonyl)acetamide derivatives, similar to the compound , were studied for their antimalarial activity and characterized for ADMET properties. These derivatives showed notable antimalarial activity and good selectivity, indicating potential as therapeutic agents. Additionally, some derivatives were studied for their theoretical calculations and molecular docking against COVID-19 targets, demonstrating relevance in antiviral research (Fahim & Ismael, 2021).
Antimicrobial Research
A study focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, akin to the compound , with potential as antimicrobial agents. The synthesized compounds showed promising results against various bacterial and fungal strains, indicating their utility in antimicrobial research (Darwish et al., 2014).
Anticancer Applications
Research on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, structurally related to the compound , revealed their potential as anticancer agents. These compounds demonstrated selective cytotoxicity against human lung adenocarcinoma cells, highlighting their relevance in cancer research (Evren et al., 2019).
Metabolic Stability in Drug Development
A study explored various 6,5-heterocyclic analogues to improve the metabolic stability of compounds similar to N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(N-methylmethylsulfonamido)acetamide. The research aimed to find more stable analogues while maintaining potency, contributing to the development of drugs with better pharmacokinetic profiles (Stec et al., 2011).
Aldose Reductase Inhibition and Antioxidant Activity
A study synthesized phenylsulfonamide derivatives, structurally related to the compound , and tested them for aldose reductase inhibition and antioxidant potential. These compounds demonstrated significant inhibitory activity, indicating potential applications in diabetic complications and antioxidant research (Alexiou & Demopoulos, 2010).
Synthesis and Antimicrobial Evaluation
Research focused on synthesizing N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives, structurally similar to the compound , for antimicrobial activity. The study reported promising antibacterial and antifungal activities of these compounds (Baviskar et al., 2013).
properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O4S/c1-16(23(3,21)22)8-11(19)13-9-4-6-10(7-5-9)18-12(20)17(2)14-15-18/h4-7H,8H2,1-3H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYHDUATBXPBBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CN(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(N-methylmethylsulfonamido)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2765430.png)
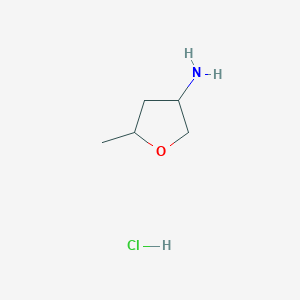
![2-mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2765433.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(4-phenoxyphenyl)methanone](/img/structure/B2765437.png)
![N-mesityl-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2765438.png)
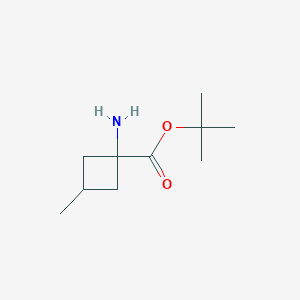

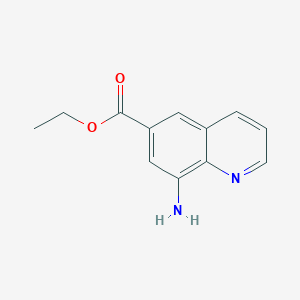
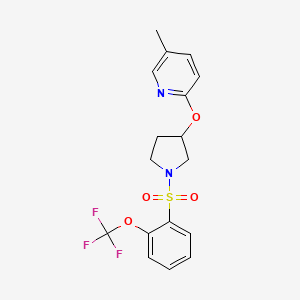
![N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2765447.png)
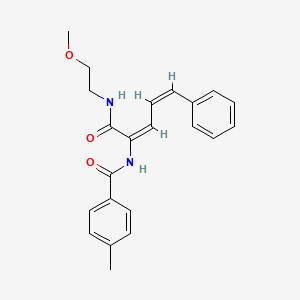
![N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2765451.png)
